molecular formula C10H6Cl2F2O3 B15340716 3-(3,6-Dichloro-2-(difluoromethoxy)phenyl)acrylic acid

3-(3,6-Dichloro-2-(difluoromethoxy)phenyl)acrylic acid

Cat. No.: B15340716
M. Wt: 283.05 g/mol
InChI Key: TZYIFFZIOKOLMS-DAFODLJHSA-N
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Description

3,6-Dichloro-2-(difluoromethoxy)cinnamic acid is a specialized organic compound characterized by its unique chemical structure, which includes chlorine, fluorine, and carboxylic acid functional groups. This compound is primarily used in scientific research and industrial applications due to its distinct properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dichloro-2-(difluoromethoxy)cinnamic acid typically involves multiple steps, starting with the chlorination of cinnamic acid derivatives. The reaction conditions often require the use of strong acids or bases, and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that are optimized for efficiency and yield. This involves the use of reactors and purification systems to handle the chemical processes and isolate the final product.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

  • Substitution: Substitution reactions involving the replacement of chlorine or fluorine atoms with other groups are common.

Common Reagents and Conditions:

  • Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones, or aldehydes.

  • Reduction: Alcohols or other reduced derivatives.

  • Substitution: Compounds with different halogens or functional groups.

Scientific Research Applications

3,6-Dichloro-2-(difluoromethoxy)cinnamic acid is utilized in various scientific research fields:

  • Chemistry: It serves as a building block for synthesizing more complex molecules.

  • Biology: The compound is used in studying biological systems and pathways.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3,6-Dichloro-2-(difluoromethoxy)cinnamic acid exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use, but it generally involves binding to enzymes or receptors, leading to biological or chemical changes.

Comparison with Similar Compounds

  • 3,6-Dichloro-2-(difluoromethoxy)phenylacetonitrile

  • 3,6-Dichloro-2-(difluoromethoxy)anisole

Uniqueness: 3,6-Dichloro-2-(difluoromethoxy)cinnamic acid is unique due to its specific combination of functional groups and its reactivity profile. This makes it particularly useful in certain applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C10H6Cl2F2O3

Molecular Weight

283.05 g/mol

IUPAC Name

(E)-3-[3,6-dichloro-2-(difluoromethoxy)phenyl]prop-2-enoic acid

InChI

InChI=1S/C10H6Cl2F2O3/c11-6-2-3-7(12)9(17-10(13)14)5(6)1-4-8(15)16/h1-4,10H,(H,15,16)/b4-1+

InChI Key

TZYIFFZIOKOLMS-DAFODLJHSA-N

Isomeric SMILES

C1=CC(=C(C(=C1Cl)/C=C/C(=O)O)OC(F)F)Cl

Canonical SMILES

C1=CC(=C(C(=C1Cl)C=CC(=O)O)OC(F)F)Cl

Origin of Product

United States

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